molecular formula C3H7NO2S B3194634 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide CAS No. 85582-45-2

1,2-Thiazetidine, 2-methyl-, 1,1-dioxide

Cat. No.: B3194634
CAS No.: 85582-45-2
M. Wt: 121.16 g/mol
InChI Key: VXQHCXXAJAYEJS-UHFFFAOYSA-N
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Description

1,2-Thiazetidine, 2-methyl-, 1,1-dioxide (CAS 34817-61-3) is a sulfur-containing heterocyclic compound characterized by a four-membered ring system (thiazetidine) with a sulfone group (1,1-dioxide) and a methyl substituent at the 2-position. This structure confers unique electronic and steric properties, including enhanced nucleophilicity due to the electron-withdrawing sulfone group and ring strain inherent to the four-membered ring . The compound has been studied for its role in gene expression regulation, particularly through interactions with DNA and proteins, such as modulating transcription factors and histone modifications . Its synthetic versatility allows for applications in organic synthesis, including cycloadditions, nucleophilic substitutions, and metal-catalyzed reactions .

Properties

CAS No.

85582-45-2

Molecular Formula

C3H7NO2S

Molecular Weight

121.16 g/mol

IUPAC Name

2-methylthiazetidine 1,1-dioxide

InChI

InChI=1S/C3H7NO2S/c1-4-2-3-7(4,5)6/h2-3H2,1H3

InChI Key

VXQHCXXAJAYEJS-UHFFFAOYSA-N

SMILES

CN1CCS1(=O)=O

Canonical SMILES

CN1CCS1(=O)=O

Origin of Product

United States

Comparison with Similar Compounds

Ring Size and Substituents

  • 1,2-Thiazetidine 1,1-dioxides (e.g., 2-methyl derivative): Four-membered rings with sulfone groups. The small ring size introduces significant ring strain, enhancing reactivity in ring-opening reactions .
  • 1,2-Thiazinane 1,1-dioxides (e.g., 4-(4-bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35)): Six-membered rings with improved stability due to reduced ring strain. Substituents like bromo and methyl groups influence steric hindrance and electronic properties .
  • Thiazolidine 1,1-dioxides : Five-membered rings with greater conformational flexibility. These compounds are often intermediates in rearrangements of strained thiazetidine derivatives .

Electronic Effects

  • The sulfone group in 1,2-thiazetidine derivatives increases electrophilicity at the sulfur atom, facilitating nucleophilic attacks. In contrast, thiophene 1,1-dioxides exhibit aromaticity loss, making them reactive dienes in Diels-Alder reactions .

Reactivity and Stability

  • Hydrolysis: The hydrolysis of 1,2-thiazetidine 1,1-dioxide proceeds via water-assisted pathways with lower energy barriers (B3LYP/6-31G* level) compared to non-assisted mechanisms. Products include N-ethyl amino-methyl sulfonate (P1) and 2-taurine methyl ester (P2) .
  • Rearrangements : Base treatment of N-alkylated thiazetidine derivatives (e.g., 3b-d) induces ring expansion to five-membered thiazolidine dioxides, driven by relief of ring strain .
  • Thermal Stability: Thiazinane derivatives (six-membered) exhibit higher thermal stability than thiazetidines, as seen in their higher melting points (85–92°C for thienothiadiazine dioxides vs. decomposition of thiazetidines under similar conditions) .

Data Tables

Table 2: Thermodynamic and Kinetic Data

Property 1,2-Thiazetidine 1,1-dioxide Thiazolidine 1,1-dioxide Thiazinane 1,1-dioxide
Hydrolysis Energy Barrier 20.3 kcal/mol (B3LYP) N/A N/A
Melting Point Decomposes 90–92°C 85–86°C

Q & A

Q. What are the common synthetic routes for 1,2-thiazetidine, 2-methyl-, 1,1-dioxide, and how are reaction conditions optimized?

The compound is synthesized via two primary routes:

  • Cyclization of α-amino acids : L-Val, L-Leu, or other amino acids are converted into methylsulfonyl chloride intermediates, followed by base-mediated cyclization (e.g., KOH/EtOH). This method yields chiral β-sultams with enantiomeric purity >98% .
  • [2+2] Cycloaddition : Sulfenes (e.g., phenylsulfene) react with imines to form the thiazetidine ring. Silver oxide (Ag₂O) or NaBH₄ in isopropanol may be used to optimize yields (e.g., 70–85%) and reduce side products .

Q. Key optimization parameters :

  • Solvent selection : Acetonitrile improves alkylation efficiency in derivative synthesis .
  • Catalysts : Ag₂O enhances dimerization in scaffold synthesis .
  • Purification : Silica gel chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns methyl group positions (δ 1.2–1.5 ppm for CH₃) and sulfone moieties (δ 130–135 ppm for SO₂) .
  • Elemental analysis : Validates purity (e.g., C: 48.5%, H: 5.2%, N: 10.1%, S: 15.3% observed vs. theoretical) .
  • X-ray crystallography : Resolves bicyclic structures and chiral centers in derivatives (e.g., P2₁ space group) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 178.0432) .

Advanced Research Questions

Q. How can researchers investigate the role of this compound in modulating gene expression and histone modification?

  • Chromatin immunoprecipitation (ChIP-seq) : Maps DNA binding sites to identify transcriptional targets .
  • siRNA knockdown : Assesses transcriptional changes (e.g., RT-qPCR for downstream genes like p53 or NF-κB).
  • Histone modification assays : Western blotting detects methylation/acetylation markers (e.g., H3K27me3) after treatment .
  • Dose-response studies : IC₅₀ values for histone deacetylase (HDAC) inhibition can be measured using fluorogenic substrates .

Q. What strategies address discrepancies in reported biological activities of 1,2-thiazetidine derivatives?

Discrepancies may arise from:

  • Structural impurities : Use HPLC (C18 column, 220 nm) to confirm purity ≥95% .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Substituent effects : Perform SAR studies; e.g., 2-methyl groups enhance antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for non-methyl analogs) .
  • Computational validation : Molecular docking (AutoDock Vina) predicts binding modes to targets like DNA gyrase .

Q. How can enantiomeric purity of chiral 1,2-thiazetidine dioxides be achieved and validated?

  • Asymmetric synthesis : Chiral auxiliaries (e.g., L-phenylalanine) yield enantiopure β-sultams (ee >98%) .
  • Chiral HPLC : Polysaccharide columns (Chiralpak AD-H) separate enantiomers (retention times: 12.3 vs. 14.7 min) .
  • Spectroscopic validation : Optical rotation ([α]D²⁵ = +32°) and circular dichroism (CD) confirm configuration .

Q. What computational methods predict the reactivity and stability of 1,2-thiazetidine derivatives?

  • Density functional theory (DFT) : B3LYP/6-31G* calculates HOMO-LUMO gaps (e.g., 4.2 eV) and transition states for cyclization .
  • Hirshfeld surface analysis : Identifies intermolecular interactions (e.g., S···O contacts) affecting crystallinity .
  • Molecular dynamics (MD) : Simulates conformational stability in aqueous environments (AMBER force field) .

Q. How do structural modifications influence the enzyme inhibition potential of 1,2-thiazetidine derivatives?

  • Methylation at C2 : Increases lipophilicity (logP: 1.8 vs. 1.2 for non-methylated), enhancing membrane permeability .
  • Bicyclic scaffolds : Dimeric derivatives (e.g., compound 7 ) show 10-fold higher α-glucosidase inhibition (IC₅₀: 0.8 µM vs. 8.2 µM for monomers) .
  • Electron-withdrawing groups : Nitro substituents improve Michaelis-Menten kinetics (e.g., Km reduction by 40%) .

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